1H-1,2,3-Triazole-1-ethanol

Description

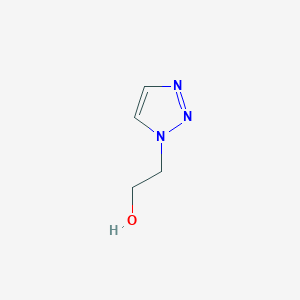

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-4-3-7-2-1-5-6-7/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHVUMMJMYKRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433662 | |

| Record name | 1H-1,2,3-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74731-63-8 | |

| Record name | 1H-1,2,3-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1H-1,2,3-Triazole-1-ethanol" basic properties

An In-Depth Technical Guide to 1H-1,2,3-Triazole-1-ethanol: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the stable and versatile 1,2,3-triazole ring system, it offers a unique combination of chemical properties, including hydrogen bonding capabilities and a scaffold for further chemical modification. The presence of a primary alcohol functional group provides a convenient handle for elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis protocols, key applications in drug discovery, and essential safety and handling procedures, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has become a cornerstone in medicinal chemistry.[1][2] Its prominence is largely due to its exceptional chemical stability; it is resistant to metabolic degradation, hydrolysis, and oxidative or reductive conditions.[1] The triazole moiety is considered a valuable pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions with biological targets without being ionizable under physiological conditions.[3][4] This unique set of properties has led to the incorporation of the 1,2,3-triazole scaffold into numerous approved drugs, including the cephalosporin antibiotic cefatrizine and the beta-lactamase inhibitor tazobactam.[3] The synthetic accessibility of this ring system, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has further cemented its role as a versatile linker and structural component in the design of novel therapeutic agents.[5][6]

This compound emerges as a particularly useful derivative. The ethanol substituent not only enhances polarity and potential solubility but also serves as a key synthetic intermediate, allowing for its conjugation to other molecules of interest through esterification, etherification, or other standard chemical transformations.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a solid, though some sources describe it as a colorless to light yellow liquid, which may reflect its low melting point or the presence of impurities.[7][8]

| Property | Value | Source(s) |

| IUPAC Name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol | [9] |

| CAS Number | 74731-63-8 | [10][11] |

| Molecular Formula | C₄H₇N₃O | [7][10] |

| Molecular Weight | 113.12 g/mol | [7][10] |

| Physical Form | Solid | [7] |

| Boiling Point | 148-150 °C (at 5 Torr) | [8] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [8] |

| pKa (Predicted) | 13.77 ± 0.10 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Rotatable Bond Count | 2 | [10] |

| Topological Polar Surface Area | 50.9 Ų | [10] |

| InChI Key | PKHVUMMJMYKRNO-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CN(N=N1)CCO | [10] |

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of characteristic signals in NMR and IR spectroscopy.

-

¹H NMR Spectroscopy : The proton spectrum is expected to show three distinct signals. The single proton on the triazole ring (H-5) would appear as a singlet furthest downfield. The two methylene groups (-CH₂-) of the ethanol side chain would appear as two triplets due to mutual coupling. The -CH₂- group adjacent to the triazole ring will be more deshielded than the -CH₂- group adjacent to the hydroxyl group. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : Four distinct carbon signals are expected. Two signals for the triazole ring carbons and two signals for the carbons of the ethanol side chain.

-

Infrared (IR) Spectroscopy : Key absorbances would include a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching peaks around 2900-3000 cm⁻¹, and C=N and N=N stretching vibrations characteristic of the triazole ring in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z = 113.12.

Synthesis and Purification

This compound can be reliably synthesized via the N-alkylation of 1H-1,2,3-triazole with a suitable two-carbon electrophile, such as 2-bromoethanol. This method is straightforward and utilizes readily available starting materials.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol from 1H-1,2,3-triazole and 2-bromoethanol.

Materials:

-

1H-1,2,3-Triazole

-

2-Bromoethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,3-triazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the triazole (approx. 0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the triazole ring, forming the sodium triazolide salt, which is a potent nucleophile for the subsequent alkylation step. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.2 eq) dropwise to the suspension.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Causality: The aqueous quench neutralizes any remaining base. Ethyl acetate is chosen as the extraction solvent due to the product's good solubility and its immiscibility with water.

-

Purification (Liquid-Liquid Extraction): Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification (Chromatography): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Caption: Synthetic workflow for this compound.

Key Applications in Research and Drug Development

The primary utility of this compound is as a versatile building block for creating more complex molecules. The triazole core acts as a stable linker, while the ethanol arm provides a point of attachment.

-

Bioisostere and Pharmacophore: The 1,2,3-triazole ring is often used as a bioisostere for amide bonds, offering improved metabolic stability and different geometric constraints. Its ability to participate in hydrogen bonding makes it an effective pharmacophore in its own right.[6]

-

Linker in Drug Conjugates: The terminal hydroxyl group can be readily derivatized to link the triazole moiety to other pharmacologically active fragments, such as in the development of dual-action inhibitors or targeted drug delivery systems.[12] For instance, it can be esterified with a carboxylic acid-containing drug or converted to an azide or alkyne for subsequent "click" reactions.

-

Precursor for Biologically Active Compounds: Derivatives of 1,2,3-triazoles have demonstrated a vast array of biological activities, including anticancer, antifungal, and antiviral properties.[2][13][14] This molecule serves as an excellent starting point for synthesizing libraries of novel triazole derivatives for high-throughput screening.

Caption: Role as a versatile building block in drug development.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful and an irritant.

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][15]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Avoid breathing dust or fumes.[15]

-

-

Handling and Storage :

-

First Aid Measures :

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9][15]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9][15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9][15]

-

Conclusion

This compound is a high-value chemical intermediate with a strategic position in modern synthetic and medicinal chemistry. Its stable heterocyclic core, combined with a reactive hydroxyl group, provides a reliable platform for the construction of complex molecular entities. The straightforward synthesis and well-defined safety profile make it an accessible and powerful tool for researchers aiming to leverage the favorable properties of the 1,2,3-triazole scaffold in drug discovery and materials science.

References

-

PubChem. (n.d.). 1H-1,2,4-Triazole-1-ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

-

LabSolutions. (n.d.). 1H-1,2,3 Triazole-1-ethanol. Retrieved from [Link]

-

Cheméo. (n.d.). 1H-1,2,4-Triazole + Ethanol - Chemical & Physical Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Retrieved from [Link]

-

ACS Publications. (2007). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles. Retrieved from [Link]

-

PubMed. (2015). 1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]

-

PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]

-

American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Retrieved from [Link]

-

PubMed Central. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Retrieved from [Link]

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]

-

PubChem. (n.d.). Triazoles. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 6. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-1,2,3 triazole-1-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1H-1,2,3 TRIAZOLE-1-ETHANOL | 74731-63-8 [amp.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 1H-1,2,3 TRIAZOLE-1-ETHANOL | 74731-63-8 [chemicalbook.com]

- 12. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 14. Triazole analog 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

An In-Depth Technical Guide to 1H-1,2,3-Triazole-1-ethanol: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1H-1,2,3-Triazole-1-ethanol, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. We will dissect its core molecular profile, including its IUPAC nomenclature and physicochemical properties. The guide delves into the synthetic landscape, with a particular focus on the Nobel-winning azide-alkyne cycloaddition—the cornerstone of "click chemistry." A detailed experimental protocol for its synthesis is provided, alongside insights into its analytical characterization. Furthermore, this document explores the profound significance of the 1,2,3-triazole scaffold in medicinal chemistry, highlighting how the unique structural features of this compound make it a valuable tool for drug development professionals. Finally, essential safety, handling, and storage protocols are outlined to ensure its responsible use in a laboratory setting.

Section 1: Core Molecular Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental structure and properties. This compound is a distinct molecule featuring a five-membered aromatic triazole ring linked to an ethanol side chain, a combination that imparts unique chemical reactivity and utility.

IUPAC Nomenclature and Chemical Identifiers

The formal IUPAC name for this compound is 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol [1]. This nomenclature precisely describes an ethanol molecule substituted at the second carbon by a 1H-1,2,3-triazole ring, with the attachment occurring at the N1 position of the heterocycle.

Chemical Structure

The molecule consists of a planar, aromatic 1,2,3-triazole ring system. The ethyl alcohol substituent is attached to the N1 position of this ring, providing a key functional handle for further chemical modification.

References

A Technical Guide to 1H-1,2,3-Triazole-1-ethanol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1H-1,2,3-Triazole-1-ethanol, a heterocyclic compound of increasing interest to the scientific community. The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, largely due to the advent of "click chemistry," which allows for its efficient and specific synthesis.[1][2] This document details the core molecular properties, a validated synthetic protocol, and the rationale behind its application in drug development. For researchers and professionals in pharmacology and drug discovery, this guide serves as a foundational resource, bridging the gap between fundamental chemistry and functional application. We will explore the compound's role not merely as a standalone molecule, but as a critical building block and linker in the design of novel therapeutic hybrids.[1][3]

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and weight. These core attributes are the starting point for all further investigation, from analytical characterization to biological screening.

The molecular formula for this compound is C4H7N3O .[4][5][6][7] It has a molecular weight of 113.12 g/mol .[4][5][6][7][8]

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C4H7N3O | [4][5][6][7] |

| Molecular Weight | 113.12 g/mol | [4][5][6][7][8] |

| CAS Number | 74731-63-8 | [6][7][9] |

| Canonical SMILES | C1=CN(N=N1)CCO | [5][7] |

| InChI Key | PKHVUMMJMYKRNO-UHFFFAOYSA-N | [4][5] |

| Physical Form | Solid | [4] |

| Topological Polar Surface Area | 50.9 Ų |[7][8] |

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of 1,2,3-triazoles has been revolutionized by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and material science.[10]

Retrosynthetic Approach

The logical disconnection for this compound points to two primary synthons: an acetylene source and an ethanol group bearing an azide. This leads to a straightforward synthetic strategy employing the CuAAC reaction between acetylene and 2-azidoethanol.

Sources

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-1,2,3 triazole-1-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1H-1,2,3 triazole-1-ethanol - Amerigo Scientific [amerigoscientific.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Page loading... [wap.guidechem.com]

- 8. 1H-1,2,4-Triazole-1-ethanol | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-1,2,3 TRIAZOLE-1-ETHANOL | 74731-63-8 [chemicalbook.com]

- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]

The Hydroxyethyl Triazole Scaffold: A Modern Mainstay in Medicinal Chemistry

A Technical Guide on its Discovery, Synthesis, and Application

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, the 1,2,3-triazole ring system has emerged as a "privileged" scaffold, a core structure that is recurrent in a multitude of biologically active compounds.[1][2][3] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding and dipole interactions, and its ability to act as a rigid linker connecting different pharmacophores have made it an attractive component in the design of novel therapeutics.[1][4] This guide delves into the history and discovery of a particularly significant variant: the hydroxyethyl triazole. The incorporation of the hydroxyethyl moiety (-CH₂CH₂OH) imparts crucial physicochemical properties, such as enhanced solubility and the ability to mimic natural amino acid side chains, further broadening the therapeutic potential of this versatile heterocyclic system.[5][6]

This document will trace the origins of the hydroxyethyl triazole, not as a singular, isolated discovery, but as a logical and powerful convergence of synthetic innovation and medicinal chemistry principles. We will explore the revolutionary impact of "click chemistry" on triazole synthesis and how this methodology enabled the facile and efficient incorporation of the hydroxyethyl group. Furthermore, we will examine the strategic rationale behind its use in drug design, supported by detailed synthetic protocols and examples of its application in creating potent and selective therapeutic agents.

The Synthetic Revolution: From Huisgen's Cycloaddition to "Click" Chemistry

The story of the 1,2,3-triazole is intrinsically linked to the development of the 1,3-dipolar cycloaddition reaction, a concept for which Rolf Huisgen laid the foundational groundwork in the mid-20th century.[7][8] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne provided a direct route to the 1,2,3-triazole ring. However, this thermal reaction often required harsh conditions (elevated temperatures) and, crucially, resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which necessitated tedious purification steps.[9][10]

A paradigm shift occurred in the early 2000s with the independent and near-simultaneous reports from the laboratories of Karl Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9][11] This reaction, which has become the quintessential example of "click chemistry," transformed the synthesis of 1,2,3-triazoles.[1][12] Click chemistry, as defined by Sharpless, describes a set of powerful, reliable, and selective reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and require benign or easily removable solvents.[12]

The CuAAC reaction fulfilled these criteria admirably, offering several key advantages over the thermal Huisgen cycloaddition:

-

High Regioselectivity: The copper catalyst exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[9][13]

-

Mild Reaction Conditions: The reaction proceeds readily at room temperature and often in aqueous media.[8][9]

-

High Yields: The CuAAC reaction is known for its exceptional efficiency, typically providing near-quantitative yields of the desired product.[11][13]

-

Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups, allowing for its application in complex molecular settings, including bioconjugation.[1]

The advent of CuAAC was a watershed moment, making the 1,2,3-triazole scaffold readily accessible to chemists in all disciplines, particularly in drug discovery and chemical biology.[1][14] This newfound synthetic ease paved the way for the systematic exploration of variously substituted triazoles, including those bearing the hydroxyethyl group.

The Emergence of the Hydroxyethyl Triazole

While a singular "discovery" of the hydroxyethyl triazole is not documented in the same way as a landmark total synthesis, its emergence is a direct consequence of the power and convenience of the CuAAC reaction. The hydroxyethyl group, present in many biologically important molecules and known to enhance aqueous solubility and provide a key hydrogen bonding motif, was a logical and valuable substituent to incorporate into the burgeoning libraries of triazole-based compounds.

The ability to use starting materials containing hydroxyl groups without the need for protecting groups is a significant advantage of the CuAAC reaction. This allows for the straightforward synthesis of hydroxyethyl triazoles from readily available building blocks: an azide and an alkyne bearing a hydroxyethyl group, or vice versa.

Synthetic Strategies and Methodologies

The primary and most efficient method for the synthesis of 1-(2-hydroxyethyl)-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below are detailed protocols for the two most common approaches.

Experimental Protocol 1: Synthesis via a Hydroxyethyl-Functionalized Alkyne

This protocol describes the reaction of an organic azide with 3-butyn-1-ol to yield a 4-substituted-1-(2-hydroxyethyl)-1,2,3-triazole.

Materials:

-

Organic azide (e.g., benzyl azide)

-

3-Butyn-1-ol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 mmol) and 3-butyn-1-ol (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-hydroxyethyl)-1,2,3-triazole.

Causality Behind Experimental Choices:

-

Sodium Ascorbate: This is a crucial reducing agent that reduces the Cu(II) species from the copper sulfate to the catalytically active Cu(I) species in situ.[11]

-

tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic azides and alkynes while also being compatible with the aqueous solutions of the catalyst and reducing agent.

-

Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the limiting azide.

Experimental Protocol 2: Synthesis via a Hydroxyethyl-Functionalized Azide

This protocol outlines the reaction of 2-azidoethanol with a terminal alkyne to produce a 1-(2-hydroxyethyl)-1,2,3-triazole.

Materials:

-

Terminal alkyne (e.g., phenylacetylene)

-

2-Azidoethanol

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the terminal alkyne (1.0 mmol) and 2-azidoethanol (1.1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N,N-diisopropylethylamine (1.5 mmol).

-

Add copper(I) iodide (0.05 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst.

-

Wash the organic layer with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Copper(I) Iodide: In this protocol, a stable Cu(I) salt is used directly, circumventing the need for an in situ reduction step.

-

DIPEA: This non-nucleophilic base acts as a ligand for the copper(I) catalyst, enhancing its solubility and catalytic activity. It also serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[11]

-

Ammonium Chloride Wash: This step is essential for quenching the reaction and removing the copper catalyst from the organic phase by forming a water-soluble copper-ammonia complex.

Diagram: Generalized CuAAC Workflow for Hydroxyethyl Triazole Synthesis

Caption: Generalized workflow for the synthesis of 1-(2-hydroxyethyl)-1,2,3-triazoles via CuAAC.

The Role of Hydroxyethyl Triazoles in Medicinal Chemistry

The incorporation of the hydroxyethyl triazole moiety into drug candidates is a strategic decision driven by several key principles of medicinal chemistry.

Improving Pharmacokinetic Properties

A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound, which includes its absorption, distribution, metabolism, and excretion (ADME). The hydroxyethyl group can positively influence these properties:

-

Enhanced Aqueous Solubility: The terminal hydroxyl group is polar and capable of forming hydrogen bonds with water molecules, which can significantly improve the aqueous solubility of a compound. This is particularly beneficial for drugs intended for oral or intravenous administration.[15][16]

-

Metabolic Stability: The 1,2,3-triazole ring itself is highly resistant to metabolic degradation, including enzymatic hydrolysis and oxidation.[5][6] This inherent stability can lead to a longer half-life and improved bioavailability of the drug.

Table 1: Physicochemical Properties of the Triazole and Hydroxyethyl Moieties

| Moiety | Key Properties | Contribution to Drug-likeness |

| 1,2,3-Triazole | Aromatic, high dipole moment, metabolically stable, hydrogen bond acceptor | Acts as a rigid, stable linker; improves binding to biological targets through dipole and hydrogen bond interactions.[1] |

| Hydroxyethyl | Polar, hydrogen bond donor and acceptor | Increases aqueous solubility; provides a key interaction point for binding to target proteins. |

Peptidomimetic Applications

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[5][17] The 1,4-disubstituted 1,2,3-triazole ring is an excellent bioisostere of the trans-amide bond found in peptides.[18][19]

The hydroxyethyl triazole scaffold is particularly well-suited for peptidomimetic design. The hydroxyethyl group can mimic the side chains of amino acids like serine or threonine, which play crucial roles in the biological activity of many peptides. By replacing a labile amide bond with a stable triazole ring and incorporating a hydroxyethyl group, medicinal chemists can create peptidomimetics with enhanced resistance to proteases while retaining the key interactions necessary for biological activity.[5][6]

Diagram: Hydroxyethyl Triazole as a Dipeptide Mimic

Caption: Bioisosteric replacement of an amide bond with a 1,2,3-triazole ring.

Applications in Drug Discovery

The hydroxyethyl triazole scaffold has been incorporated into a wide range of therapeutic agents, demonstrating its versatility and effectiveness.

-

Antifungal Agents: Triazoles are a cornerstone of antifungal therapy.[20][21] The nitrogen atoms in the triazole ring coordinate to the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.[20][22] The hydroxyethyl group can enhance the binding affinity and selectivity of these inhibitors.

-

Anticancer Agents: Many anticancer drug candidates feature the hydroxyethyl triazole moiety. This scaffold can be used to link different pharmacophores or to mimic key interactions in the active sites of enzymes involved in cell proliferation, such as kinases or topoisomerases.[23]

-

Antiviral and Antibacterial Agents: The ability of the hydroxyethyl triazole to act as a stable and versatile linker has been exploited in the design of novel antiviral and antibacterial compounds.[2]

Conclusion: A Future-Forward Scaffold

The discovery and development of hydroxyethyl triazoles is a testament to the power of synthetic innovation in driving progress in medicinal chemistry. The advent of click chemistry, specifically the CuAAC reaction, transformed the 1,2,3-triazole from a relatively inaccessible heterocycle into a readily available building block. This has allowed for the widespread incorporation of the hydroxyethyl triazole scaffold into drug discovery programs, where it has proven to be a valuable tool for enhancing pharmacokinetic properties, creating novel peptidomimetics, and developing potent and selective therapeutic agents against a wide range of diseases. As our understanding of disease biology continues to grow, the versatility and favorable properties of the hydroxyethyl triazole ensure that it will remain a relevant and important scaffold in the design of the next generation of medicines.

References

-

Khandelwal, R., Vasava, M., & Karsharma, M. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry. [Link]

-

Various Authors. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF. ResearchGate. [Link]

-

ScienceDaily. (2017). New synthesis method for click chemistry. ScienceDaily. [Link]

-

Khandelwal, R., Vasava, M., & Karsharma, M. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Semantic Scholar. [Link]

-

Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]

-

ResearchGate. (n.d.). Compound A = 5-(1-hydroxyethyl)-4-amino-1, 2, 4-triazole-3-thiol... ResearchGate. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Semantic Scholar. [Link]

-

TSI Journals. (n.d.). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

-

MDPI. (2020). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. [Link]

-

Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

-

ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

-

MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

Sławiński, J., & Szafrański, K. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]

-

PubMed. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed. [Link]

-

ResearchGate. (n.d.). Summary of major pharmacokinetic characteristics of oral triazole... ResearchGate. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

-

African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research. [Link]

-

PubMed. (2024). Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole. PubMed. [Link]

-

Sławiński, J., & Szafrański, K. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. PMC. [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

-

National Institutes of Health. (2016). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. National Institutes of Health. [Link]

-

PubMed. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed. [Link]

-

MDPI. (2002). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. [Link]

-

MDPI. (2020). 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. [Link]

-

University of Groningen. (2021). Clinical Pharmacokinetics of Triazoles in Pediatric Patients. University of Groningen Research Portal. [Link]

-

Drug Discovery. (2020). Current developments of potentially significant Triazole derivatives. Drug Discovery. [Link]

-

Frontiers. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry. [Link]

-

PubMed. (2018). Clinical Pharmacokinetics of Second-Generation Triazoles for the Treatment of Invasive Aspergillosis and Candidiasis. PubMed. [Link]

-

PubMed. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed. [Link]

-

Frontiers. (2022). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Pharmacology. [Link]

-

PubMed Central. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed Central. [Link]

-

National Institutes of Health. (2022). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]

- Google Patents. (n.d.). EP0143384B1 - Process for the preparation of beta-hydroxyethyl-1,2,4-triazole derivatives.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

ResearchGate. (2017). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate. [Link]

-

OUCI. (n.d.). Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. OUCI. [Link]

Sources

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]

- 14. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 20. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research.rug.nl [research.rug.nl]

- 23. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-1,2,3-Triazole-1-ethanol Derivatives and Analogues

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system has cemented its status as a "privileged scaffold" in modern drug discovery.[1][2][3] Its unique combination of features—high chemical stability, capacity for hydrogen bonding, and dipole interactions—makes it an ideal building block for creating compounds that can effectively interact with biological targets.[4][5] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, selectivity, and a broad substrate scope.[4][6][7]

This guide focuses specifically on a promising subclass: 1H-1,2,3-Triazole-1-ethanol derivatives. The introduction of the N-1 ethanol moiety provides a critical hydroxyl group, which can act as a hydrogen bond donor or a point for further functionalization, significantly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This structural feature is particularly relevant in the design of antifungal and anticancer agents, where interactions with enzyme active sites are paramount. We will delve into the synthesis, characterization, and biological applications of this versatile core, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Synthetic Strategies: Building the this compound Core

The primary and most efficient method for synthesizing this compound derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[4][7][8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.

The Core Reaction: CuAAC with 2-Azidoethanol

The key precursor for introducing the 1-ethanol group is 2-azidoethanol. This reagent can be readily synthesized from 2-chloroethanol or 2-bromoethanol and sodium azide. The subsequent click reaction with a variety of terminal alkynes provides a straightforward route to a diverse library of derivatives.

Workflow for the Synthesis of this compound Derivatives:

Caption: General workflow for the synthesis of this compound derivatives via CuAAC.

Detailed Experimental Protocol (General Procedure):

-

Synthesis of 2-Azidoethanol: To a solution of 2-chloroethanol (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium azide (1.5 eq). Heat the mixture at 50-70 °C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-azidoethanol. Caution: Sodium azide is highly toxic, and organic azides can be explosive. Handle with appropriate safety precautions.

-

CuAAC Reaction: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 2-azidoethanol (1.1 eq) in a 1:1 mixture of t-butanol and water. To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound derivative.

This protocol is highly versatile and can be applied to a wide range of alkynes, making it a cornerstone for generating libraries of these compounds for screening purposes.[7][9]

Structural Characterization

Unambiguous characterization of the synthesized derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation.[10][11][12]

-

¹H NMR: Key signals include a singlet for the triazole proton (C5-H) typically appearing between δ 7.5 and 8.5 ppm.[9] The methylene protons of the ethanol moiety (-N-CH₂-CH₂-OH) appear as two distinct triplets around δ 4.4 ppm and δ 3.9 ppm, respectively. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration and solvent-dependent.

-

¹³C NMR: The two carbons of the triazole ring (C4 and C5) can be identified in the aromatic region. The signals for the ethanol side chain carbons (-N-CH₂- and -CH₂-OH) are typically found in the upfield region (δ 50-65 ppm).[9]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement of the molecular ion.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the ethanol group.

Table 1: Representative Spectroscopic Data for a Generic 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol

| Technique | Observed Signal | Assignment |

| ¹H NMR | ~ δ 8.1 (s, 1H) | Triazole C5-H |

| ~ δ 7.3-7.9 (m, 5H) | Aromatic protons (Phenyl) | |

| ~ δ 4.5 (t, 2H) | -N-CH₂- | |

| ~ δ 4.0 (t, 2H) | -CH₂-OH | |

| Variable (br s, 1H) | -OH | |

| ¹³C NMR | ~ δ 148 | Triazole C4 |

| ~ δ 120 | Triazole C5 | |

| ~ δ 125-135 | Aromatic carbons (Phenyl) | |

| ~ δ 61 | -CH₂-OH | |

| ~ δ 54 | -N-CH₂- | |

| IR (cm⁻¹) | ~ 3350 (broad) | O-H stretch |

| ~ 3140 | C-H stretch (aromatic/triazole) | |

| ~ 2950 | C-H stretch (aliphatic) |

Biological Applications and Structure-Activity Relationships (SAR)

This compound derivatives have demonstrated a wide spectrum of biological activities, with antifungal and anticancer properties being the most extensively studied.[1][3] The N-1 ethanol moiety often plays a crucial role in target binding and enhancing solubility.

Antifungal Activity

The triazole core is a well-established pharmacophore in antifungal drugs like fluconazole and voriconazole, which are 1,2,4-triazoles.[13][14] Research has shown that 1,2,3-triazole derivatives, including those with the 1-ethanol side chain, also exhibit potent antifungal activity, particularly against Candida species.[2][13]

-

Mechanism of Action: Like their 1,2,4-triazole counterparts, these compounds are believed to inhibit lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] The nitrogen atoms of the triazole ring and the hydroxyl group of the ethanol side chain can coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.

-

Structure-Activity Relationship (SAR):

-

The presence of the hydroxyl group on the ethanol side chain is often critical for activity, likely due to its ability to form hydrogen bonds within the enzyme's active site.

-

The nature of the substituent at the C4 position of the triazole ring significantly impacts potency. Halogenated phenyl rings (e.g., 2,4-difluorophenyl or dichlorophenyl) often lead to enhanced activity, mimicking the structure of commercial azole antifungals.[13][15]

-

The length of the alkyl chain connecting the hydroxyl group to the triazole ring can be optimized. The ethanol linker is frequently found to be optimal.

-

Caption: Key SAR insights for the antifungal activity of this compound derivatives.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,2,3-triazole derivatives against various cancer cell lines.[16][17][18][19] The 1-ethanol group can contribute to this activity by improving aqueous solubility and providing an additional interaction point with biological targets.

-

Potential Mechanisms: The anticancer mechanisms are diverse and depend on the overall structure of the molecule. They can include:

-

Inhibition of kinases

-

Induction of apoptosis

-

Cell cycle arrest[16]

-

Inhibition of tubulin polymerization

-

-

Structure-Activity Relationship (SAR):

-

Hybrid molecules, where the this compound scaffold is linked to other known anticancer pharmacophores (e.g., curcumin, quinoline), have shown promising results.[16]

-

The substituent at the C4 position is a key determinant of activity. Bulky aromatic or heterocyclic groups can enhance cytotoxicity.

-

Esterification or etherification of the hydroxyl group on the ethanol side chain provides a route to develop prodrugs or to modulate the compound's pharmacokinetic properties.

-

Table 2: Examples of Anticancer Activity of 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Lines | Observed Activity (IC₅₀) | Reference |

| 1,2,3-Triazole-linked Tetrahydrocurcumin | HeLa, A549, HepG2, HCT-116 | Potent cytotoxicity, e.g., 1.09 µM against HCT-116 | [16] |

| 1,2,3-Triazoles with Heterocyclic Fragments | NCI-60 cell line panel | Moderate activity against melanoma, colon, and breast cancer | [17][19] |

| Phosphonate-containing 1,2,3-Triazoles | HT-1080, A-549, MCF-7, MDA-MB-231 | IC₅₀ values ranging from 15-21 µM | [18] |

Future Perspectives

The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

-

Combinatorial Chemistry: Utilizing the efficiency of the click reaction to generate large, diverse libraries for high-throughput screening against a wider range of biological targets.

-

Bioisosteric Replacement: Using the triazole-ethanol moiety as a bioisostere for other functional groups (e.g., amides, esters) in existing drugs to improve their properties.[20]

-

Targeted Drug Delivery: Functionalizing the terminal hydroxyl group to attach targeting ligands or to conjugate the molecule to nanoparticles for targeted delivery to cancer cells or infectious sites.

-

Multitarget Ligands: Designing hybrid molecules that incorporate the triazole-ethanol core to simultaneously modulate multiple targets involved in a disease pathway, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[21]

The inherent versatility and favorable chemical properties of this compound derivatives ensure their continued prominence in the field of medicinal chemistry for years to come.

References

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

-

1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. PubMed. Available at: [Link]

-

1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. Available at: [Link]

-

CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Publishing. Available at: [Link]

-

Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. PubMed. Available at: [Link]

-

ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Sci-Pharm. Available at: [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journals. Available at: [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Available at: [Link]

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi National Journal of Chemistry. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. ResearchGate. Available at: [Link]

-

Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. Available at: [Link]

-

The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. ResearchGate. Available at: [Link]

-

One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. DergiPark. Available at: [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. Available at: [Link]

-

Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. MDPI. Available at: [Link]

-

Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]

-

Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate. Available at: [Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. Available at: [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*. Available at: [Link]

-

Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents: Molecular structure, Hirshfeld surface, in-vivo and in-silico investigation by molecular docking simulation. PubMed. Available at: [Link]

-

Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. Available at: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 6. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09510A [pubs.rsc.org]

- 7. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1H-1,2,3-Triazole-1-ethanol: A Technical Guide for Researchers

Introduction

1H-1,2,3-Triazole-1-ethanol (also known as 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol), with CAS number 74731-63-8, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The 1,2,3-triazole moiety is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and dipole interactions, contributing to the biological activity of numerous pharmaceutical compounds. The presence of a hydroxyethyl group provides a site for further functionalization and can improve the pharmacokinetic properties of parent molecules, such as solubility.

Accurate and comprehensive spectroscopic characterization is fundamental to confirming the chemical identity, purity, and structure of synthesized molecules like this compound. This guide provides an in-depth analysis of its characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in established principles and comparative data from related structures, offering field-proven insights for researchers in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The molecule consists of a five-membered aromatic 1,2,3-triazole ring connected via a nitrogen atom to an ethanol side chain. This structure gives rise to distinct signals in each spectroscopic analysis, which will be detailed in the following sections.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Summary

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are summarized below.

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration |

| H-5 (Triazole) | Singlet | ~ 7.9 - 8.1 | 1H |

| H-4 (Triazole) | Singlet | ~ 7.6 - 7.8 | 1H |

| OH (Ethanol) | Triplet | ~ 5.0 - 5.2 | 1H |

| N-CH ₂ (α-CH₂) | Triplet | ~ 4.4 - 4.6 | 2H |

| O-CH ₂ (β-CH₂) | Triplet | ~ 3.8 - 4.0 | 2H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by five distinct signals.

-

Triazole Protons (H-4 and H-5): The two protons on the triazole ring appear as sharp singlets in the downfield region (δ 7.6-8.1 ppm). Their significant downfield shift is due to the deshielding effect of the aromatic and electron-withdrawing triazole ring system. In N-1 substituted 1,2,3-triazoles, the H-5 proton typically resonates slightly downfield from the H-4 proton.

-

Ethanol Protons:

-

The α-methylene protons (N-CH₂) , being directly attached to the triazole nitrogen, are deshielded and appear as a triplet around δ 4.4-4.6 ppm.

-

The β-methylene protons (O-CH₂) are shielded relative to the α-protons and resonate as a triplet at approximately δ 3.8-4.0 ppm.

-

The hydroxyl proton (OH) is observed as a triplet in the region of δ 5.0-5.2 ppm. The multiplicity of the OH, α-CH₂, and β-CH₂ protons arises from scalar coupling with their respective vicinal protons. The OH proton couples with the β-CH₂ protons, and the α- and β-CH₂ protons couple with each other.

-

Caption: Workflow for ¹H NMR data acquisition and processing.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters, including a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Summary

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 (Triazole) | ~ 132 - 134 |

| C-4 (Triazole) | ~ 124 - 126 |

| N-C H₂ (α-CH₂) | ~ 50 - 52 |

| O-C H₂ (β-CH₂) | ~ 60 - 62 |

Interpretation of the ¹³C NMR Spectrum

Four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.

-

Triazole Carbons (C-4 and C-5): The two aromatic carbons of the triazole ring are observed in the downfield region. The C-5 carbon typically appears at a slightly higher chemical shift (δ ~133 ppm) compared to the C-4 carbon (δ ~125 ppm).

-

Ethanol Carbons:

-

The β-carbon (O-CH₂) , attached to the electronegative oxygen atom, is the most deshielded of the aliphatic carbons, appearing around δ 61 ppm.

-

The α-carbon (N-CH₂) , attached to the triazole nitrogen, resonates at approximately δ 51 ppm.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

Data Summary

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3400 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3150 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C, C=N (Ring) | Stretching | 1600 - 1450 | Medium-Weak |

| C-O (Alcohol) | Stretching | 1100 - 1050 | Strong |

| N-N, C-N (Ring) | Stretching | 1300 - 1100 | Medium |

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups.

-

O-H Stretch: A prominent, strong, and broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of an intermolecularly hydrogen-bonded alcohol.

-

C-H Stretches: Aromatic C-H stretching vibrations from the triazole ring are expected just above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹. Aliphatic C-H stretching vibrations from the ethanol chain will appear just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.

-

Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are attributed to C=C and C=N stretching vibrations within the aromatic triazole ring.

-

C-O Stretch: A strong absorption band around 1050-1100 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a neat sample (if liquid at room temperature) as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. If the compound is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Data Summary

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z (mass-to-charge) | Interpretation |

| [M+H]⁺ | 114.07 | Protonated molecular ion (in ESI) |

| [M]⁺˙ | 113.06 | Molecular ion (in EI) |

| [M-N₂]⁺˙ | 85 | Loss of a nitrogen molecule from the triazole ring |

| [M-CH₂OH]⁺ | 82 | Loss of the hydroxymethyl radical |

| [C₂H₄N₃]⁺ | 70 | Fragment corresponding to the triazole ring with a vinyl group |

| [CH₂OH]⁺ | 31 | Hydroxymethyl cation |

Interpretation of the Mass Spectrum

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both N-substituted triazoles and primary alcohols.

-

Molecular Ion: The molecular ion peak ([M]⁺˙) should be observed at m/z = 113, corresponding to the molecular weight of the compound (C₄H₇N₃O).

-

Key Fragmentation Pathways:

-

Loss of N₂: A characteristic fragmentation of the 1,2,3-triazole ring is the loss of a neutral nitrogen molecule (N₂), leading to a fragment ion at m/z = 85.[2]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is a common pathway for alcohols. This would result in the loss of a hydroxymethyl radical (•CH₂OH), giving a fragment at m/z = 82.

-

Side-Chain Fragmentation: The most stable fragment from the ethanol side chain is often the [CH₂OH]⁺ ion at m/z = 31.

-

Ring Fragmentation: Cleavage of the N-C bond of the side chain can lead to a fragment at m/z = 70.

-

Sources

A Technical Guide to the Solubility and Stability of 1H-1,2,3-Triazole-1-ethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 1H-1,2,3-triazole-1-ethanol, a heterocyclic compound of increasing interest in medicinal chemistry.[1][2] Drawing from established principles and data on analogous structures, this document offers field-proven insights and methodologies for researchers, scientists, and drug development professionals to effectively handle and characterize this molecule.

Introduction: The Significance of 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole moiety is a prominent pharmacophore in modern drug discovery, valued for its metabolic stability and capacity for hydrogen bonding.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are often synthesized via highly efficient "click" chemistry.[1][3] The introduction of an ethanol group at the 1-position of the triazole ring, as in this compound, is anticipated to modulate its physicochemical properties, particularly solubility, which is a critical determinant of a compound's developability. Understanding the solubility and stability of this specific derivative is paramount for its successful application in research and development.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized as follows:

| Property | Value | Source |

| Chemical Formula | C₄H₇N₃O | [4] |

| Molecular Weight | 113.12 g/mol | [4] |

| CAS Number | 74731-63-8 | [4][5] |

| Physical Form | Solid |

Solubility Profile: Predictions and Experimental Approaches

The solubility of a compound is a key factor in its biological activity and formulation. The structure of this compound, featuring both a polar triazole ring and a hydroxyl group, suggests a propensity for solubility in polar solvents.

Predicted Solubility

-

Aqueous Solubility : The parent compound, 1H-1,2,3-triazole, is known to be highly soluble in water.[6] The presence of the ethanol substituent, capable of hydrogen bonding, is expected to maintain or enhance this aqueous solubility.

-

Organic Solvents : For the related compound, 1H-1,2,4-triazole, solubility has been experimentally determined in various organic solvents, including ethanol, propanol, and ethyl acetate.[7][8][9] It is reasonable to predict that this compound will also exhibit good solubility in polar organic solvents such as short-chain alcohols (methanol, ethanol), as well as polar aprotic solvents like DMSO and DMF.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Key molecular features of this compound influencing its solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.